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molecular formula C13H12N2O3 B8596869 ethyl 5-cyano-6-methoxy-1H-indole-2-carboxylate

ethyl 5-cyano-6-methoxy-1H-indole-2-carboxylate

Cat. No. B8596869
M. Wt: 244.25 g/mol
InChI Key: PUGVJEYKNBTJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741923B2

Procedure details

A mixture of ethyl 5-bromo-6-methoxy-1H-indole-2-carboxylate obtained in step 1 (300 mg; 1.01 mmol) and cuprous cyanide (108 mg; 1.21 mmol) in NMP (10 mL) was heated under microwave irradiations at 200° C. for 30 minutes. The dark solution was filtered through a short pad of silica, which was washed with DCM. The obtained dark red solution was concentrated in vacuo and the oily residue was precipitated in water. The solid was collected by filtration, washed thoroughly with water and dried under high vacuum. Purification by silica column chromatography (DCM then DCM/MeOH, 99/1) gave the title compound as a slightly pink solid. HPLC (Method A), Rt 3.45 min (Purity: 97.4%). LC/MS (Method B): 243.2 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5]2.[CH3:18][N:19]1C(=O)CCC1>>[C:18]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5]2)#[N:19]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C2C=C(NC2=CC1OC)C(=O)OCC
Name
cuprous cyanide
Quantity
108 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark solution was filtered through a short pad of silica, which
WASH
Type
WASH
Details
was washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The obtained dark red solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue was precipitated in water
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
Purification by silica column chromatography (DCM

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C=C(NC2=CC1OC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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